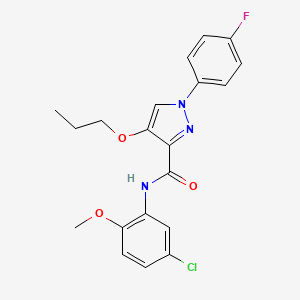

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-substituted pyrazole derivatives is a topic of interest due to their potential biological activities. In the context of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, similar compounds have been synthesized through various methods. For instance, heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates has been used to prepare N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, which were then evaluated as potential antimicrobial agents . Additionally, the synthesis of related compounds involves condensation reactions, as seen with the creation of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which was synthesized by condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid intermediate .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as NMR, mass spectra, FT-IR, UV–Visible, and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, revealing a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Similarly, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was determined, providing insights into its potential as an inhibitor of cancer cell proliferation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives can include heterocyclization, condensation, and transamidation. For instance, the synthesis of 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide involved specification and transamidation of ester-functionalized pyrazoles . Moreover, the synthesis of Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives involved a multi-step reaction including the Gewald synthesis technique and Vilsmeier-Haack reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are crucial for their potential applications. The thermal stability of these compounds can be significant, as one derivative was found to be stable up to 190°C . The intermolecular interactions and the molecular geometries can be analyzed using Hirshfeld surface analysis and ab-initio methods, respectively, to identify electrophilic and nucleophilic regions on the molecular surface . Additionally, the non-linear optical properties of these compounds can be investigated to explore their potential in various applications .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Cannabinoid Receptor Studies : Compounds structurally related to "N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide" have been investigated for their affinity towards cannabinoid receptors. For instance, studies on methoxy and fluorine analogs substituted on the pentyl chain of pyrazole derivatives have shown potential for developing tracers for medical imaging, particularly for positron emission tomography (PET) ligands aimed at cerebral cannabinoid CB1 receptors. These studies suggest a pathway for exploring the compound's utility in neuroscientific research and potential therapeutic applications related to the endocannabinoid system (Tobiishi et al., 2007).

Antimicrobial Activity : Pyrazole derivatives, which share a core structure with "N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide," have been synthesized and tested for their antimicrobial properties. For example, the synthesis and cytotoxic evaluation of pyrazole analogues have shown promising activity against breast cancer cell lines, highlighting the compound's potential in cancer research and treatment strategies (Ahsan et al., 2018).

Materials Science Applications

Corrosion Inhibition : Pyrazole derivatives have also been evaluated for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. This application is crucial for extending the lifespan of metal components in industrial systems. The inhibition efficiency of these compounds has been attributed to their ability to form protective layers on metal surfaces, indicating potential for "N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide" in corrosion protection (Yadav et al., 2015).

Propriétés

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN3O3/c1-3-10-28-18-12-25(15-7-5-14(22)6-8-15)24-19(18)20(26)23-16-11-13(21)4-9-17(16)27-2/h4-9,11-12H,3,10H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDGZAKWDCTEGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2522817.png)

![6-(1H-pyrazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2522830.png)

![3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2522833.png)